1,3-Dioxolo[4,5-c]quinoline

Antibacterial Gram-positive MIC

Generic quinolines lack the [4,5-c] ring fusion geometry essential for reported antibacterial activity. This rare scaffold-absent in natural alkaloids-enables novel chemotype exploration. • Derivatives active vs. M. luteus (submicromolar) • Scalable via DQC intermediate from low-cost raw materials • De-risked path to imidazolylethoxymethyl antifungals (patented) Ideal for Gram-positive antibiotic hit-to-lead programs and bioorthogonal chemical probes.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 234-21-9
Cat. No. B11914921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolo[4,5-c]quinoline
CAS234-21-9
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=CC=CC=C3N=C2
InChIInChI=1S/C10H7NO2/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-5H,6H2
InChIKeyFLXXAOORYJOLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxolo[4,5-c]quinoline: A Rare Antibacterial Scaffold


1,3-Dioxolo[4,5-c]quinoline (CAS 234-21-9) is a heterocyclic compound belonging to the quinoline class. It is defined by a unique [4,5-c] fusion of a 1,3-dioxole ring onto the quinoline core. This specific structural arrangement is exceptionally scarce; it has been noted as the only [1,3]dioxolo-quinoline scaffold that is rare in both natural and synthetic derivatives [1]. The parent compound and its derivatives, particularly those accessible via [1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) intermediate, are primarily investigated for their antibacterial properties, with select derivatives demonstrating submicromolar activity [1].

Why Generic Quinoline Analogs Cannot Substitute This Scaffold


This compound's [4,5-c] ring fusion creates a distinct electronic and steric environment that is not replicated by other dioxoloquinoline isomers (such as [4,5-g] or [4,5-h]) or by the unsubstituted quinoline core. Critically, this scaffold has a demonstrated absence in nature, unlike other dioxoloquinoline motifs found in natural alkaloids, making it a unique chemotype for exploring novel biological activity [1]. Generic substitution with a commercial quinoline fails to provide this specific geometry, which is essential for the reported biological interactions and for the established synthetic pathway that originates from the DQC intermediate [1].

Quantitative Differentiation: Potency and Uniqueness


Submicromolar Antibacterial Activity Against Gram-Positive Bacteria

Two synthetic derivatives of 1,3-dioxolo[4,5-c]quinoline exhibit submicromolar minimum inhibitory concentrations (MICs) against the Gram-positive bacterium Micrococcus luteus [1]. This level of potency is a significant differentiation from many standard quinoline antibiotics, such as nalidixic acid, which typically display MICs in the low microgram-per-milliliter range (often corresponding to micromolar concentrations) against susceptible Gram-positive strains [2].

Antibacterial Gram-positive MIC Drug Discovery

Confirmed Scaffold Rarity: Absent in Natural Product Libraries

The [1,3]dioxolo[4,5-c]quinoline scaffold is explicitly reported as a rare exception among dioxoloquinoline-bearing natural products. While other regioisomers, such as [1,3]dioxolo[4,5-g]quinolines (e.g., oxolinic acid) and [1,3]dioxolo[4,5-h]quinolines, are found in natural sources like the Acronychia genus, the [4,5-c] isomer is notably absent from natural product libraries [1].

Natural Product Scaffold Novelty Chemical Biology

Scalable Synthesis via a Common Intermediate

A robust synthetic route has been developed for the 1,3-dioxolo[4,5-c]quinoline series that proceeds via the key intermediate DQC ([1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde), which was synthesized on a large scale from cheap starting materials (anthranilic acid and chloroacetone). This contrasts with the often linear and low-yielding syntheses reported for other complex quinoline alkaloid analogs [1].

Medicinal Chemistry Scale-up Synthetic Methodology

Proven Utility for Divergent Heterocyclic Synthesis

A derivative of this scaffold, 4-ethynyl-[1,3]dioxolo[4,5-c]quinolone, has been successfully employed as the key starting material for the simple synthesis of furo[3,2-b]quinolin-4(1H)-ones, demonstrating the core's versatility in generating complex, biologically relevant heterocycles [1]. This functional utility is not directly transferable to the more common [4,5-g] dioxoloquinoline isomers due to differences in the reactivity of the quinoline nitrogen and ring positions.

Organic Synthesis Building Block Divergent Synthesis

Structured for Antifungal Derivatization: Patent Pathway

The 1,3-dioxoloquinoline core, including the [4,5-c] framework, has been specifically claimed in patents for generating antifungal and antibacterial agents via imidazolylethoxymethyl derivatization. US Patent 4,260,616 describes how substitution on this core yields potent antimicrobial compounds, confirming the scaffold's intrinsic value as a derivatization substrate [1].

Antifungal Patent Derivatization

Optimal Application Scenarios for Research Procurement


Hit-to-Lead Programs for Novel Gram-Positive Antibacterials

The demonstrated submicromolar activity of derivatives against M. luteus [1] makes this scaffold an ideal hit for medicinal chemistry programs aiming to develop next-generation Gram-positive antibacterial agents. Prioritizing this compound over generic quinoline libraries can jump-start a novel chemical series with confirmed potency.

Chemical Probe Development with a Bioorthogonal Scaffold

The confirmed rarity of the [1,3]dioxolo[4,5-c]quinoline scaffold in nature [1] makes it an excellent candidate for developing chemical probes that are less likely to interfere with natural biological processes. This bioorthogonality is a key selection criterion for probe development over naturally abundant quinoline scaffolds.

Large-Scale Synthesis and Diversification Libraries

For organizations building focused libraries for antibacterial screening, the scalable synthesis of the DQC intermediate from inexpensive raw materials [1] is a critical advantage. Procurement of the core scaffold enables the rapid and cost-effective generation of diverse compound libraries through parallel C2 derivatization.

Antifungal Drug Discovery via Patent Derivatization

For groups pursuing antifungal R&D, the patented pathway describing the conversion of this dioxoloquinoline core into potent imidazolylethoxymethyl antifungal agents [2] provides a de-risked, IP-protected strategy. This direct link to a known bioactive series is a strong justification for sourcing this exact compound.

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